

Spectroscopic Comparison of 3-Oxopropanenitrile Derivatives: A Guide for Researchers

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Compound of Interest					
Compound Name:	3-(Oxan-3-yl)-3-oxopropanenitrile				
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This publication provides a comprehensive spectroscopic comparison of **3-(Oxan-3-yl)-3-oxopropanenitrile** and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide presents a detailed analysis of their structural and electronic properties through a variety of spectroscopic techniques, supported by experimental data and protocols.

Introduction

3-Oxopropanenitrile derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. The incorporation of different cyclic moieties, such as the oxane ring, can significantly influence their physicochemical properties and pharmacological profiles. This guide focuses on the spectroscopic characterization of **3-(Oxan-3-yl)-3-oxopropanenitrile** and compares it with other key derivatives to elucidate the structural nuances conferred by different substituents. While specific experimental data for the 3-substituted oxane derivative is limited in publicly available literature, this guide utilizes data for the closely related isomer, 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, as a primary reference for the oxane-containing structure.

Spectroscopic Data Summary



The following table summarizes the key spectroscopic data for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile and a selection of other 3-oxopropanenitrile derivatives. This data facilitates a direct comparison of the influence of the substituent at the 3-position on the spectral characteristics.

Compound Name	1H NMR (CDCl3, δ ppm)	13C NMR (CDCl3, δ ppm)	IR (cm-1)	HRMS (m/z)
3-Oxo-3- (tetrahydro-2H- pyran-4- yl)propanenitrile	Methylene protons adjacent to ketone: ~2.8- 3.2[1]	Carbonyl carbon: ~205, Nitrile carbon: ~120[1]	C=O: ~1700- 1720, C≡N: ~2200-2250[1]	[M+H]+ expected
3-Oxo-3- phenylpropanenit rile	7.91 (d, 2H), 7.65 (t, 1H), 7.50 (t, 2H), 4.01 (s, 2H)	187.3, 134.5, 132.8, 129.1, 128.4, 114.2, 29.5	Not specified	Not specified
3-(1-(6- phenylhex-5-yn- 1-yl)-1H-indol-3- yl)-3- oxopropanenitrile	8.32-8.29 (m, 1H), 7.84 (s, 1H), 7.42-7.24 (m, 7H), 4.26 (t, 2H), 3.83 (s, 2H), 2.47 (t, 2H), 2.15-2.07 (m, 2H), 1.68- 1.61 (m, 2H)	180.5, 136.8, 135.1, 131.5, 128.4, 127.9, 126.3, 124.2, 123.5, 122.5, 115.0, 114.4, 110.3, 88.9, 81.7, 47.0, 29.7, 28.9, 25.6, 19.0	Not specified	[M+H]+ calcd: 341.1654, found: 341.1652
3-(5-Chloro-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile	8.32 (d, 1H), 7.87 (s, 1H), 7.39-7.26 (m, 7H), 4.27 (s, 2H), 3.83 (s, 2H), 2.52 (t, 2H), 2.15-2.11 (m, 2H), 1.69- 1.65 (m, 2H)	180.6, 135.9, 135.2, 131.5, 129.3, 128.4, 127.9, 127.3, 124.4, 123.5, 121.9, 114.9, 113.8, 111.4, 88.9, 81.7, 47.2, 29.6, 28.8, 25.6, 18.9	Not specified	[M+H]+ calcd: 375.1264, found: 375.1253



Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are crucial for reproducible research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

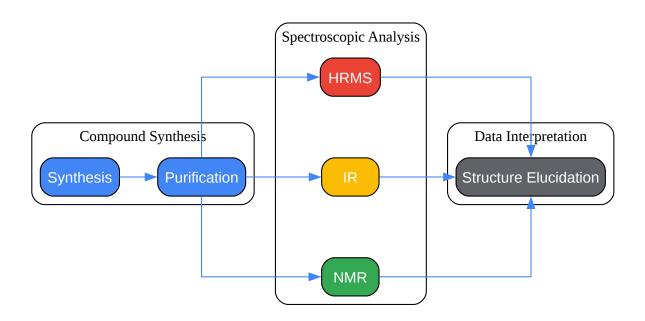
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on NaCl plates or as a KBr pellet. The spectra are typically recorded in the range of 4000-400 cm-1. Key vibrational frequencies to note are the carbonyl (C=O) stretch, typically around 1700 cm-1, and the nitrile (C≡N) stretch, which appears around 2200-2250 cm-1.[1]

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.[2] This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and confirming its identity.

Visualizations

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

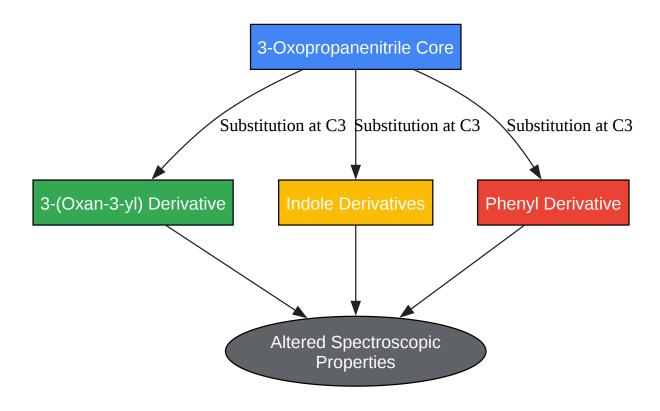




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Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of 3-oxopropanenitrile derivatives.





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Caption: Logical relationship showing how different substituents on the 3-oxopropanenitrile core lead to varied spectroscopic properties.

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References

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- 2. rsc.org [rsc.org]
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